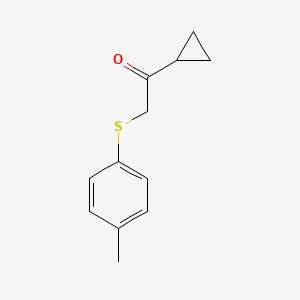

1-Cyclopropyl-2-(p-tolylthio)ethan-1-one

Description

Overview of Cyclopropyl (B3062369) Ketone Chemistry in Modern Organic Synthesis

Cyclopropyl ketones are versatile and valuable building blocks in contemporary organic synthesis. nbinno.com Their utility stems from the unique combination of a reactive carbonyl group and a strained three-membered cyclopropyl ring. nbinno.com This ring strain provides a thermodynamic driving force for a variety of chemical transformations, allowing the cyclopropyl group to participate in reactions that are not accessible to unstrained aliphatic or aromatic ketones. nih.gov

In synthetic chemistry, cyclopropyl ketones serve as key intermediates for creating more complex molecular architectures. nbinno.comchemicalbook.com They readily undergo reactions such as alkylations, condensations, and reductions. nbinno.com Furthermore, the cyclopropyl ring itself can be activated to participate in ring-opening reactions and cycloadditions. For instance, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins to produce highly substituted cyclopentane (B165970) systems, a transformation that can be initiated by one-electron reduction of the ketone via visible light photocatalysis. nih.govnih.gov The activation of the C-C bond in cyclopropyl ketones by transition metals is another powerful strategy, enabling ring-opening and difunctionalization to access complex products. chemrxiv.org The accessibility of substituted and stereodefined cyclopropyl ketones from various starting materials further enhances their importance as synthetic intermediates. chemrxiv.org

The Significance of Thioether Moieties in Synthetic Methodology

Thioether (or sulfide) moieties are integral to many areas of chemical science, including medicine, materials science, and agriculture. cornell.educhemrxiv.org In synthetic methodology, they are not only key structural components of many target molecules but also serve as versatile functional groups that can be readily transformed into other functionalities. acs.orgacsgcipr.org The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, which are themselves important in both biological contexts and as synthetic intermediates. acs.orgacsgcipr.org

The synthesis of thioethers is a fundamental operation in organic chemistry, accounting for a significant percentage of carbon-heteroatom bond formations in industrial settings. acsgcipr.org Common methods for their preparation include the nucleophilic substitution of alkyl halides with thiols (SN2 reactions), metal-catalyzed thiolations of aromatic compounds, and conjugate additions to activated alkenes. acsgcipr.org Recent advancements have focused on developing more sustainable and efficient catalytic routes, such as those involving C-H activation and hydrogen-borrowing chemistry. acsgcipr.org The stability of the thioether bond, compared to linkages like disulfides, makes it a valuable replacement for improving the biological stability of therapeutic peptides. nih.gov

Role of Aryl Thioethers in Chemical Transformations

Aryl thioethers, which feature a sulfur atom bonded to an aromatic ring, are a particularly important subclass of thioethers. researchgate.net They are prevalent motifs in pharmaceuticals and agrochemicals. acs.org The synthesis of aryl thioethers often requires more specialized methods than for alkyl thioethers, particularly when the aromatic ring is not activated towards nucleophilic aromatic substitution (SNAr). acsgcipr.org

Transition-metal catalysis, especially using palladium and copper, has become a cornerstone for the formation of the aryl C–S bond. acsgcipr.org These methods, often following mechanisms similar to Buchwald-Hartwig amination, couple aryl halides or sulfonates with thiols. acsgcipr.org Beyond their synthesis, aryl thioethers participate in a range of chemical transformations. The sulfur atom can be oxidized, and the C–S bond can be cleaved under specific catalytic conditions, allowing for alkyl-aryl exchange reactions. chemrxiv.org Furthermore, innovative strategies have been developed to use aryl alcohols as arylation reagents to produce aryl thioethers through the cleavage of C(aryl)–C(OH) bonds, offering new pathways to these valuable compounds. rsc.orgnih.gov

Structural and Electronic Features of 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one within its Compound Class

This compound is a molecule that integrates the distinct chemical features of a cyclopropyl ketone and an aryl thioether. Its structure consists of a cyclopropyl ring directly attached to a carbonyl group, which is in turn bonded to a methylene (B1212753) group bearing a p-tolylthio substituent.

Structural Features:

Cyclopropyl Ketone Moiety: The presence of the cyclopropyl ring adjacent to the carbonyl group activates both functionalities. The ring is strained, and the carbonyl group withdraws electron density, polarizing the adjacent C-C bonds of the cyclopropane (B1198618).

α-Thio Ketone System: The thioether is positioned at the α-carbon relative to the ketone. This arrangement is known to influence the reactivity of the α-protons and the carbonyl carbon.

Aryl Thioether Group: The p-tolyl group is an aromatic ring with a methyl substituent in the para position. This methyl group is weakly electron-donating, which can subtly influence the nucleophilicity of the sulfur atom and the electronic properties of the aromatic ring.

Electronic Features:

Electrophilic Carbonyl Carbon: As in all ketones, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. evitachem.com

Nucleophilic Sulfur Atom: The sulfur atom of the thioether possesses lone pairs of electrons, rendering it nucleophilic. It can be oxidized or participate in reactions as a Lewis base. The nucleophilicity is modulated by the attached p-tolyl group.

The combination of these features makes this compound a potentially versatile intermediate for synthesizing more complex molecules, leveraging the established reactivity patterns of both cyclopropyl ketones and α-arylthio ketones.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄OS |

| Molecular Weight | 206.31 g/mol |

| IUPAC Name | 1-cyclopropyl-2-(4-methylphenyl)sulfanylethanone |

| CAS Number | 1343032-44-9 bldpharm.com |

| Functional Group | Typical Reactivity / Role in Synthesis |

|---|---|

| Cyclopropyl Ketone | Undergoes ring-opening, cycloadditions, reductions, and standard ketone reactions. nbinno.comnih.gov |

| Aryl Thioether | Sulfur can be oxidized (to sulfoxide (B87167)/sulfone); C-S bond can be cleaved; serves as a stable structural motif. chemrxiv.orgacs.orgacsgcipr.org |

| α-Methylene Bridge | Protons may be acidic and can be removed for subsequent alkylation or condensation reactions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-(4-methylphenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJXKMWOIRZCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical and Contemporary Approaches to Substituted Ethanones

The ethanone (B97240) framework, characterized by a carbonyl group adjacent to a methyl group, is a fundamental structure in organic chemistry. Historically, the synthesis of substituted ethanones relied on classical reactions such as the Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst. For α-substituted ethanones, early methods often involved the direct halogenation of a parent ketone followed by nucleophilic substitution.

Modern synthetic methods have introduced a greater degree of precision, efficiency, and stereocontrol. researchgate.net Contemporary approaches leverage a wide array of tools, including:

Enolate Chemistry : The alkylation of pre-formed enolates provides a powerful and versatile method for introducing substituents at the α-position of a ketone with high regioselectivity. chemistrysteps.comlibretexts.org The choice of base and reaction conditions can dictate whether the kinetic or thermodynamic enolate is formed, allowing for selective alkylation of unsymmetrical ketones. chemistrysteps.com

Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Heck vinylation, have become instrumental in forming C-C bonds to produce complex enones, which can be precursors to substituted ethanones. mdpi.com

Rearrangement Reactions : Certain molecular rearrangements can be employed to construct the ethanone backbone under specific conditions.

Domino and Multicomponent Reactions : These modern strategies aim to increase synthetic efficiency by combining multiple bond-forming events in a single pot, reducing waste and purification steps. mdpi.com

These advancements have shifted the paradigm from harsh, often low-yielding classical methods to more sophisticated and controlled transformations.

Development of Synthetic Pathways for 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one

Synthesizing this compound can be approached by forming the key C-S bond at the α-position to the cyclopropyl (B3062369) ketone. The most logical strategies involve either the reaction of an α-haloketone with a thiolate nucleophile or the addition of a thiol to an unsaturated precursor.

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, recognized for its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.org This reaction, which involves the addition of a thiol across a double bond, can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Free-Radical Addition : Initiated by light, heat, or a radical initiator, this mechanism forms a thiyl radical that adds to an alkene in an anti-Markovnikov fashion. This pathway is highly efficient and aligns with the principles of "click chemistry."

Michael Addition : In the presence of a base or nucleophilic catalyst, the thiol can add to an electron-deficient alkene (an enone) via a conjugate addition mechanism.

For the synthesis of the target compound, a plausible thiol-ene approach would involve the reaction of cyclopropyl vinyl ketone with p-toluenethiol. Depending on the conditions, either the radical or Michael addition pathway could be utilized to form the desired thioether linkage.

A highly effective and direct method for forming the C-S bond at the α-position of a ketone is through nucleophilic substitution. fiveable.me This strategy typically involves the reaction of an α-halo ketone with a sulfur nucleophile. wikipedia.org This SN2 reaction is exceptionally reactive for α-halo ketones. libretexts.org

A primary pathway to this compound would be the reaction between 2-bromo-1-cyclopropylethanone and sodium p-tolylthiolate. The thiolate, generated by deprotonating p-toluenethiol with a suitable base like sodium hydride or sodium ethoxide, acts as a potent nucleophile, displacing the bromide from the α-carbon of the ketone. libretexts.orgresearchgate.net

An alternative, though less common, approach is the reaction of a ketone enolate with an electrophilic sulfur reagent, such as a sulfenyl chloride. acs.org This method allows for the direct formation of the C-S bond by treating the enolate of cyclopropyl methyl ketone with p-toluenesulfenyl chloride.

| Parameter | SN2 Reaction of α-Halo Ketone | Enolate Sulfenylation |

| Ketone Precursor | 2-Bromo-1-cyclopropylethanone | Cyclopropyl methyl ketone |

| Sulfur Reagent | Sodium p-tolylthiolate | p-Toluenesulfenyl chloride |

| Key Intermediate | Thiolate anion | Ketone enolate |

| Mechanism | SN2 displacement | Electrophilic attack on enolate |

| Generality | Widely used and reliable | Effective, requires electrophilic sulfur source |

Table 1: Comparison of Ketone Alkylation Strategies for C-S Bond Formation.

The Johnson-Corey-Chaykovsky Reaction : This reaction is particularly well-suited for synthesizing cyclopropyl ketones from α,β-unsaturated ketone precursors. wikipedia.org It involves the 1,4-conjugate addition of a sulfur ylide, such as dimethyloxosulfonium methylide, to an enone, which is followed by an intramolecular ring-closure to form the cyclopropane (B1198618) ring. organic-chemistry.orgpku.edu.cnnrochemistry.com Starting with vinyl methyl ketone, this method could produce cyclopropyl methyl ketone, a key precursor.

The Simmons-Smith Reaction : This classic method uses an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to convert an alkene into a cyclopropane stereospecifically. wikipedia.orgnih.govorganicchemistrytutor.com It is highly effective for cyclopropanating allylic alcohols, where the hydroxyl group directs the reagent to the same face of the molecule. organic-chemistry.org

These methods provide reliable entries into the cyclopropyl ketone core structure required for the target molecule.

| Methodology | Precursor Type | Reagent(s) | Key Feature |

| Johnson-Corey-Chaykovsky | α,β-Unsaturated Ketone | Sulfur Ylide (e.g., Me₂S(O)CH₂) | 1,4-conjugate addition followed by cyclization |

| Simmons-Smith | Alkene / Allylic Alcohol | Organozinc Carbenoid (e.g., ICH₂ZnI) | Stereospecific methylene (B1212753) transfer |

Table 2: Key Methodologies for Cyclopropyl Ketone Synthesis.

Flow chemistry, where reactions are performed in continuous streams within microreactors or packed beds, offers significant advantages over traditional batch processing. nih.govnih.gov These benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. nih.govrsc.org

Many of the reactions pertinent to the synthesis of this compound are well-suited for adaptation to a flow regime.

C-S Bond Formation : The SN2 reaction of 2-bromo-1-cyclopropylethanone with p-toluenethiolate can be performed in a flow reactor. This allows for precise control over reaction time and temperature, potentially minimizing side reactions and improving yield. A recent study demonstrated the successful continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds using a packed-bed reactor with a reusable acid catalyst. mdpi.com

Cross-Coupling Reactions : While not directly required for the proposed alkylation route, flow chemistry has proven highly effective for various cross-coupling reactions, enabling shorter reaction times and improved efficiency compared to batch processes. acs.org

Intermediate Generation : The generation of reactive intermediates, such as enolates, can be precisely controlled in a flow system, minimizing degradation and improving the efficiency of subsequent alkylation steps. rsc.org

The implementation of flow chemistry could offer a safer, more efficient, and scalable route to the target compound. thieme-connect.de

Precursor Synthesis and Reactivity Profiles

The success of any synthetic strategy depends on the availability and reactivity of its starting materials. The key precursors for the most plausible synthetic route are 2-bromo-1-cyclopropylethanone and p-toluenethiol.

2-Bromo-1-cyclopropylethanone (C₅H₇BrO) :

Synthesis : This α-halo ketone is most commonly synthesized via the direct alpha-bromination of cyclopropyl methyl ketone. The reaction is typically performed by treating cyclopropyl methyl ketone with bromine in a solvent like methanol (B129727) at low temperatures. chemicalbook.com

Reactivity : The bromine atom is positioned at the α-carbon to the carbonyl group, making this carbon highly electrophilic and susceptible to SN2 reactions. wikipedia.org It readily reacts with a variety of nucleophiles, including thiolates, to form α-substituted cyclopropyl ketones.

p-Toluenethiol (C₇H₈S) :

Properties : Also known as p-thiocresol or 4-methylbenzenethiol, this compound is a solid with a characteristic thiol odor. chemicalbook.comnih.gov

Synthesis : It can be prepared from various precursors, including the reduction of p-toluenesulfonyl chloride or via reactions involving p-toluidine. chemicalbook.com

Reactivity : The thiol group (-SH) is nucleophilic and slightly acidic. guidechem.com It can be easily deprotonated by a base to form a highly nucleophilic thiolate anion (p-CH₃C₆H₄S⁻), which is the active species in the SN2 reaction with the α-halo ketone. guidechem.comthegoodscentscompany.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 2-Bromo-1-cyclopropylethanone | 69267-75-0 | C₅H₇BrO | 163.01 | Electrophile in C-S bond formation |

| p-Toluenethiol | 106-45-6 | C₇H₈S | 124.20 | Nucleophile precursor in C-S bond formation |

| Cyclopropyl methyl ketone | 765-43-5 | C₅H₈O | 84.12 | Precursor to α-halo ketone |

| Cyclopropyl vinyl ketone | 3004-97-1 | C₆H₈O | 96.13 | Potential precursor in Thiol-Ene reaction |

Table 3: Properties of Key Precursors and Intermediates.

Synthesis of Key Intermediates (e.g., 1-Cyclopropyl-2-haloethanone)

A crucial intermediate in the synthesis of the target molecule is an α-haloketone, such as 1-cyclopropyl-2-bromoethanone. The synthesis of these intermediates often involves the halogenation of a corresponding ketone. For instance, 2-halogen-1-cyclopropyl-2-substituted phenylethanones can be prepared through the halogenation of 1-cyclopropyl-2-substituted phenylethanones. google.com

One patented method describes the bromination of cyclopropyl benzyl ketone compounds using N-bromosuccinimide in carbon tetrachloride, with dibenzoyl peroxide as a radical initiator. This reaction is typically performed under boiling conditions for several hours. google.com Another approach involves the halogenation of 1-cyclopropyl-2-phenylethanone derivatives in a mixture of aqueous hydrogen halide and aqueous hydrogen peroxide, which can be conducted in the presence of a water-miscible solvent or a phase transfer catalyst. google.com

The reaction temperature for these halogenations can range from 20 to 100 °C. google.com While reactions at room temperature may take several days to complete, they can yield a product of sufficient purity for subsequent steps without further purification. google.com Conversely, higher temperatures (70-100 °C) can reduce the reaction time to a few hours, though the crude product may then require purification by distillation. google.com For example, the synthesis of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, an important intermediate for some pharmaceutical compounds, is achieved through the bromination of cyclopropyl-2-(2-fluorophenyl) ethyl ketone. google.com

Synthesis of Thiol Reagents (e.g., p-Tolylthiol)

The nucleophilic component in the synthesis is typically a thiol reagent, with p-tolylthiol (also known as 4-methylbenzenethiol or p-thiocresol) being a common choice. chemicalbook.comguidechem.comcymitquimica.comnih.gov This aromatic thiol is a white, crystalline solid with a characteristic strong odor. chemicalbook.comnih.gov It is utilized in organic synthesis as a building block for various derivatives, including pharmaceuticals and fragrances. guidechem.com The thiol functional group enables it to act as a potent nucleophile, readily participating in substitution reactions. guidechem.com

p-Tolylthiol is commercially available and can be purified by crystallization from petroleum ether. chemicalbook.com Its physical and chemical properties are well-documented.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8S | chemicalbook.comguidechem.com |

| Molecular Weight | 124.20 g/mol | chemicalbook.comcymitquimica.com |

| Melting Point | 41-44 °C | nih.gov |

| Boiling Point | 195 °C | chemicalbook.com |

| Solubility | Insoluble in water; soluble in alcohol and ether | nih.gov |

| Appearance | White to yellow fused solid or powder | chemicalbook.comcymitquimica.com |

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes to this compound

Selectivity is a critical aspect of organic synthesis, ensuring that the desired product is formed with high efficiency. chemrxiv.org In the synthesis of this compound, which typically proceeds via a nucleophilic substitution reaction between a 1-cyclopropyl-2-haloethanone and the thiolate of p-tolylthiol, several types of selectivity are pertinent.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the thiolate anion must selectively attack the carbon bearing the halogen atom (an S_N2 reaction) rather than the carbonyl carbon of the ketone. The high nucleophilicity of the thiolate and the presence of a good leaving group (the halide) on the α-carbon strongly favor the desired S_N2 pathway.

Regioselectivity : This concerns the specific location of bond formation. The reaction is highly regioselective, as the nucleophilic attack occurs exclusively at the electrophilic α-carbon adjacent to the carbonyl group, leading to the displacement of the halide. Alternative reactions, such as attack at the carbonyl carbon, are energetically less favorable under typical reaction conditions.

Stereoselectivity : If the α-carbon of the 1-cyclopropyl-2-haloethanone were a stereocenter, the reaction's stereoselectivity would be important. An S_N2 reaction proceeds with an inversion of stereochemistry. Therefore, if a single enantiomer of the halo-ketone were used as a starting material, the reaction would theoretically yield a single enantiomer of the final product, demonstrating high stereoselectivity. Studies on related cycloaddition reactions have shown that full regio- and stereochemical control can be achieved under mild conditions. nih.gov

The understanding and control of these selectivity aspects are paramount for developing efficient and clean synthetic protocols. mdpi.comrsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. The final step, the coupling of the halo-ketone intermediate with p-tolylthiol, is typically a nucleophilic substitution that can be fine-tuned.

Key parameters for optimization include:

Base : The reaction requires a base to deprotonate the p-tolylthiol, forming the more nucleophilic thiolate anion. The choice of base is crucial. A moderately strong base, such as an alkali metal carbonate (e.g., K₂CO₃) or a hydroxide (e.g., NaOH), is often sufficient. The strength and stoichiometry of the base can affect the rate of reaction and the formation of potential side products.

Solvent : The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are commonly used for S_N2 reactions as they can solvate the cation of the base while not excessively solvating the nucleophile, thus enhancing its reactivity.

Temperature : The reaction temperature influences the reaction rate. While gentle heating can accelerate the reaction, excessive temperatures might lead to decomposition or the formation of undesired by-products. An optimized temperature balances reaction speed with product stability.

Concentration : The concentration of reactants can also impact the reaction kinetics. Higher concentrations may lead to faster reaction times but can also increase the likelihood of side reactions.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and identify the optimal conditions for the synthesis. Similar optimization strategies have been successfully applied to other complex organic syntheses, including those involving cyclopropyl moieties. researchgate.netsci-hub.se For instance, in the synthesis of other donor-acceptor cyclopropanes, reaction conditions such as the choice of base, solvent, temperature, and reactant ratios were systematically varied to achieve a 70% yield. nih.gov

| Parameter | Variables to Consider | Objective |

|---|---|---|

| Base | K₂CO₃, NaH, NaOH, Et₃N | Efficient deprotonation of thiol without side reactions |

| Solvent | Acetone, DMF, Acetonitrile, THF | Good solubility of reactants, favoring S_N2 kinetics |

| Temperature | Room Temperature to Reflux | Balance reaction rate and product stability |

| Reactant Ratio | Equimolar vs. slight excess of thiol/base | Ensure complete consumption of the limiting reagent |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions at the Ketone Carbonyl

The ketone carbonyl group in 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is fundamental to carbonyl chemistry, where a nucleophile provides a pair of electrons to form a new covalent bond with the carbonyl carbon. masterorganicchemistry.com

In comparison to aldehydes, ketones are generally less reactive towards nucleophiles. libretexts.orgyoutube.com This reduced reactivity is attributed to two main factors: steric hindrance from the two carbon substituents (a cyclopropyl (B3062369) and a methylene (B1212753) group in this case) and electronic effects where these groups donate electron density to the carbonyl carbon, reducing its electrophilicity. libretexts.orgquora.com

Typical nucleophilic addition reactions at the ketone of this compound would involve reagents like organometallics (e.g., Grignard or organolithium reagents) or hydrides, leading to the formation of tertiary alcohols. The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Electrophilic reactions at the carbonyl oxygen are also possible, typically involving protonation by an acid. This activation makes the carbonyl carbon even more electrophilic and can facilitate subsequent nucleophilic attack.

Reactivity of the α-Methylene Group Adjacent to the Ketone and Thioether

The methylene group situated between the ketone and the thioether moiety (the α-position) is a key center of reactivity. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the sulfur atom. This dual activation facilitates the formation of an enolate ion upon treatment with a suitable base.

The resulting enolate can act as a potent nucleophile in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Furthermore, the thioether group itself can stabilize an adjacent negative charge, enhancing the acidity of the α-protons. This reactivity is central to the synthetic utility of α-thio ketones, allowing for controlled functionalization adjacent to the carbonyl group. A plausible reaction involves the thiolation of an activated α-imino ketone intermediate, demonstrating the susceptibility of this position to nucleophilic attack. nih.gov

Transformations Involving the Cyclopropyl Ring

The cyclopropyl ring is a highly strained three-membered carbocycle that plays a crucial role in the reactivity of the title compound. Its transformations are largely driven by the release of this inherent strain.

Ring-Opening Reactions and Subsequent Functionalizations

The cleavage of the C-C bonds of the cyclopropyl ring is a characteristic reaction of cyclopropyl ketones. These transformations can be initiated by various means, including transition metals, Lewis acids, and photoredox catalysis, leading to valuable difunctionalized products. nih.govnih.govacs.orgnih.govacs.org

A common strategy involves the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of a silyl (B83357) source like chlorotrimethylsilane. nih.govnih.govacs.org This process results in a net ring-opening C-C activation and difunctionalization, yielding γ-substituted silyl enol ethers. nih.govnih.govacs.org The mechanism is believed to involve the activation of the C-C bond by a reduced nickel species, forming an alkylnickel(II) intermediate that can then be trapped by various electrophiles or undergo cross-coupling. nih.govnih.govacs.org Palladium catalysis has also been shown to efficiently promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield (E)-1-arylbut-2-en-1-ones. rsc.org

Lewis acid-promoted cycloadditions of simple cyclopropyl ketones are also known, though they can be less efficient than those involving more activated "donor-acceptor" cyclopropanes. acs.org Additionally, phosphine-mediated cascade ring-opening and recyclization reactions have been developed for specifically designed cyclopropyl ketones. acs.org

| Catalyst/Reagent System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Ni(0) / Lewis Acid | Dimerization / Crossed Reaction with Enones | Functionalized Cyclopentanes | acs.org |

| Ni / Terpyridine Ligand / Organozinc | C-C Activation / Difunctionalization | γ-Substituted Silyl Enol Ethers | nih.govnih.govacs.org |

| Ru(bpy)₃²⁺ / Lewis Acid / Amine | Visible Light Photocatalysis / [3+2] Cycloaddition | Substituted Cyclopentanes | nih.gov |

| Pd(OAc)₂ / PCy₃ | Stereoselective Ring-Opening | α,β-Unsaturated Ketones | rsc.org |

| Phosphine (B1218219) (Lewis Base) | Cascade Ring-Opening / Recyclization | Hydrofluorenones | acs.org |

Cyclopropyl Ring Strain and its Influence on Reactivity

The reactivity of the cyclopropyl group is fundamentally linked to its high degree of ring strain, estimated to be around 115–120 kJ/mol. beilstein-journals.orgnih.gov This strain energy is released during ring-opening reactions, providing a strong thermodynamic driving force for these processes. nih.govwiley-vch.de The C-C bonds within the ring are weaker and have more p-character than typical alkane C-C bonds, making them more susceptible to cleavage. beilstein-journals.org

In cyclopropyl ketones, the carbonyl group activates the ring towards cleavage. The release of ring strain is a primary driver for the reaction energies of oxidative addition in metal-catalyzed pathways. pitt.edu This strain facilitates ring-opening pathways in various reactions, including Norrish Type-I photochemical processes and reactions with nucleophiles. nih.govnih.gov The greater the ring strain, the lower the activation barrier for C-C bond fission, promoting direct ring-opening transformations. nih.gov

Oxidative and Reductive Transformations of the Thioether Moiety

The sulfur atom in the p-tolylthio group is in a low oxidation state and can be readily oxidized. The thioether (sulfide) can undergo a stepwise oxidation, first to a sulfoxide (B87167) and subsequently to a sulfone. These transformations are synthetically valuable as they modulate the electronic properties and reactivity of the molecule.

Oxidation to Sulfoxide and Sulfone: A wide variety of reagents can effect the oxidation of sulfides. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.orgresearchgate.net For instance, tantalum carbide catalyzes the selective oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org Metal-free conditions, such as using urea-hydrogen peroxide and phthalic anhydride, can also yield sulfones without isolating the intermediate sulfoxide. organic-chemistry.org The selective oxidation to the sulfoxide level can be challenging due to overoxidation to the sulfone, but specific catalytic systems, like those involving titanium isopropoxide and chiral tartrates (Sharpless conditions), have been used for asymmetric oxidation of similar α,β-unsaturated thioethers. kirj.eeresearchgate.net

| Reagent(s) | Product | Reference |

|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |

| Ti(iPrO)₄ / (+)-DET / TBHP | Chiral Sulfoxide | kirj.eeresearchgate.net |

Reduction of the Thioether: While oxidation is more common, the thioether can also be reduced, typically involving cleavage of the carbon-sulfur bond (desulfurization). Reagents like Raney nickel are classic choices for this transformation, replacing the C-S bond with a C-H bond.

Radical Reaction Pathways of this compound

The title compound possesses functionalities that can participate in or initiate radical reactions. Both the cyclopropyl ketone and the thioether moieties can be involved in radical processes.

The one-electron reduction of an aryl cyclopropyl ketone, often achieved through visible-light photocatalysis, generates a radical anion. nih.govnih.gov This species can undergo a rapid and reversible ring-opening to form a more stable distonic radical anion (where the radical and the anion are separated). nih.govnih.gov This key intermediate can then engage in various subsequent reactions, such as intramolecular or intermolecular cycloadditions with alkenes to form five-membered rings. nih.govnih.govnih.gov The cyclopropylmethyl radical itself is known to undergo an extremely fast ring-opening rearrangement to the but-3-enyl radical, making the cyclopropane (B1198618) ring a useful probe for radical reaction mechanisms. psu.edu

The thioether portion of the molecule can also influence radical reactions. Thioketones, for example, are known to be highly reactive in photochemical processes, including cycloadditions and hydrogen abstraction. clockss.orgtandfonline.com While the title compound is a ketone, not a thioketone, the presence of the sulfur atom can still play a role in radical stabilization or participate in radical-mediated C-S bond cleavage under certain conditions.

Metal-Catalyzed Reactions Involving this compound (e.g., Cross-Coupling, C-H Activation)

While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of analogous cyclopropyl ketone and aryl sulfide (B99878) systems in metal-catalyzed reactions provides a strong basis for predicting its behavior. The presence of the cyclopropyl ring, the carbonyl group, and the C-S bond offers multiple sites for catalytic activation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For substrates like this compound, several modes of cross-coupling can be envisioned. One potential pathway involves the activation of the C-S bond. However, a more common transformation for cyclopropyl ketones is a ring-opening cross-coupling. For instance, nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides has been shown to yield γ-alkyl ketones. This reaction proceeds via a halide exchange mechanism, where a crucial cocatalyst like sodium iodide facilitates the formation of a more reactive alkyl iodide in low concentrations, thereby preventing undesired dimerization.

Another relevant transformation is the Suzuki-Miyaura cross-coupling. While direct C-S bond coupling is less common, the cyclopropyl moiety itself can be installed via Suzuki-Miyaura reactions of bromothiophenes with cyclopropylboronic acid, catalyzed by palladium acetate (B1210297) with an appropriate phosphine ligand like SPhos. mdpi.com This highlights the utility of palladium catalysis in forming C-C bonds involving cyclopropyl groups. Although not a direct reaction of the target molecule, it underscores the potential for palladium catalysts to interact with the cyclopropyl moiety.

The following table summarizes representative conditions for nickel-catalyzed ring-opening alkylation of cyclopropyl ketones, which can be considered analogous to potential reactions of this compound.

| Catalyst | Co-catalyst | Alkyl Halide | Solvent | Product Type | Yield (%) |

| NiCl₂·glyme | 4,4'-di-tert-butyl-2,2'-bipyridine | Primary Alkyl Chloride | DMA | γ-Alkyl Ketone | 70-90 |

| NiBr₂·diglyme | Bathocuproine | Primary Alkyl Chloride | DMA | γ-Alkyl Ketone | 65-85 |

C-H Activation: The functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. In the context of this compound, the cyclopropyl C-H bonds are potential targets for metal-catalyzed activation. Rhodium catalysts have been successfully employed for the enantioselective silylation of cyclopropyl C-H bonds. nih.gov This process typically involves the in situ generation of a (hydrido)silyl ether from a corresponding cyclopropylmethanol, which then directs the intramolecular silylation. nih.gov The turnover-limiting step in this catalytic cycle is believed to be the C-H cleavage. nih.gov

While the target molecule lacks a hydroxyl group for such directed silylation, the principle of activating a cyclopropyl C-H bond by a transition metal is well-established. The development of suitable directing groups or catalyst systems could enable similar transformations on this compound.

Investigation of Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of metal-catalyzed reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact compound are scarce, computational and experimental investigations on related systems offer valuable insights.

Mechanisms of Ring-Opening Reactions: The ring-opening of cyclopropyl ketones can proceed through various mechanistic pathways depending on the catalyst and reaction conditions. For instance, the tandem Heck-ring-opening of cyclopropyldiol derivatives has been studied using Density Functional Theory (DFT). nih.govnih.gov These studies reveal that the regioselectivity of the cyclopropane ring cleavage is influenced by the stability of the resulting organometallic intermediate. nih.govnih.gov The presence of directing groups, such as a hydroxyl group, can play a dual role in controlling the selectivity of the β-carbon fragmentation. nih.govnih.gov

In the absence of a directing group, the inherent strain of the cyclopropyl ring and the electronic nature of the substituents become dominant factors. For a molecule like this compound, a metal catalyst could coordinate to the carbonyl oxygen, facilitating the cleavage of one of the internal C-C bonds of the cyclopropane ring. The presence of the β-thioether substituent would likely influence the regioselectivity of this ring-opening process.

Transition State Analysis: DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. researchgate.net For cyclopropyl ketone reactions, DFT studies have been used to investigate the mechanism of phosphine-catalyzed ring-opening reactions. These calculations can compare multiple reaction pathways and determine the most favorable one by analyzing the energies of intermediates and transition states.

In the context of metal-catalyzed reactions of this compound, DFT calculations could be employed to:

Model the coordination of different metal catalysts (e.g., Pd, Ni, Rh) to the substrate.

Calculate the activation barriers for different potential reaction pathways, such as C-S bond activation, C-H activation, or cyclopropane ring-opening.

Analyze the geometry of transition states to understand the origin of stereoselectivity in potential asymmetric transformations.

Investigate the electronic effect of the p-tolylthio substituent on the stability of intermediates and transition states.

The following table outlines key parameters that can be obtained from DFT calculations to analyze reaction mechanisms.

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔG) | The overall change in Gibbs free energy from reactants to products. | Indicates the thermodynamic feasibility of a reaction (negative ΔG is favorable). |

| Transition State Geometry | The atomic arrangement at the highest point on the reaction coordinate. | Provides insight into the bonding changes occurring during the reaction and the origin of selectivity. |

| Intermediate Structures | The structures of species formed between reaction steps. | Helps to elucidate the stepwise mechanism of a reaction. |

By applying these computational methods to this compound, a deeper understanding of its chemical reactivity in the presence of metal catalysts can be achieved, paving the way for the development of novel synthetic applications.

Derivatization and Structural Analogs

Synthesis of Substituted Aryl Thioether Analogs (e.g., m-tolylthio, phenylthio)

The synthesis of analogs with variations in the aryl thioether component is readily achievable through several established synthetic methodologies. A prominent and scalable approach involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with a variety of aryl thiols. This method facilitates a ring contraction to form the desired cyclopropyl (B3062369) ketone scaffold. rochester.edursc.orgresearchgate.netrochester.edunih.govresearchgate.net

A continuous-flow system for this transformation has been developed, offering high yields and scalability for the synthesis of a range of arylthio-cyclopropyl carbonyl compounds. rochester.eduresearchgate.netrochester.edunih.govresearchgate.net In this process, a solution of a 2-hydroxycyclobutanone and the desired aryl thiol (such as thiophenol for a phenylthio analog or m-thiocresol for an m-tolylthio analog) are passed through a column packed with an acidic resin catalyst, like Amberlyst-35. rochester.eduresearchgate.net This methodology has been shown to be effective for a variety of substituted thiophenols, indicating its utility for creating a library of analogs with diverse electronic and steric properties on the aryl ring. rochester.edu

Alternative synthetic routes include nucleophilic substitution reactions, where a suitable precursor with a leaving group is reacted with the desired aryl thiol. nih.gov For instance, 2-chloro-1-cyclopropylethanone could be reacted with sodium p-thiocresolate, m-thiocresolate, or thiophenolate to yield the corresponding analogs. Condensation reactions between a cyclopropyl ketone derivative and a thiol-containing compound under acidic or basic conditions also provide a viable pathway. nih.gov

The table below illustrates the key reactants for the synthesis of different aryl thioether analogs using the 2-hydroxycyclobutanone ring contraction method.

| Desired Analog | Aryl Thiol Reactant | Chemical Structure of Thiol |

|---|---|---|

| 1-Cyclopropyl-2-(phenylthio)ethan-1-one | Thiophenol | C6H5SH |

| 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one | m-Thiocresol | CH3C6H4SH (meta) |

| 1-Cyclopropyl-2-(p-chlorophenylthio)ethan-1-one | 4-Chlorothiophenol | ClC6H4SH (para) |

Synthesis of Cyclopropyl Ketone Analogs with Variations in the Cyclopropyl Moiety

Modification of the cyclopropyl ring introduces another dimension of structural diversity. Analogs with substituents on the cyclopropane (B1198618) ring can be synthesized through various methods, primarily by utilizing appropriately substituted starting materials or by direct functionalization of a pre-formed cyclopropyl ketone.

One general approach is the α-cyclopropanation of ketones via hydrogen borrowing catalysis, which can be used to construct substituted cyclopropyl rings adjacent to a carbonyl group. rochester.eduacs.org Another widely used method is the Simmons-Smith cyclopropanation of α,β-unsaturated ketones, which would involve a multi-step synthesis to arrive at the desired thioether structure. researchgate.netchemeurope.com

For introducing substituents at the 1-position of the cyclopropyl ring, one could start with a substituted cyclopropanecarboxylic acid, convert it to the corresponding acyl chloride, and then perform a coupling reaction. For example, 1-methylcyclopropanecarboxylic acid could be a precursor for an analog with a methyl group on the cyclopropane ring.

Furthermore, ring-opening reactions of cyclopropyl ketones can be followed by functionalization and subsequent ring-closing to afford substituted cyclopropanes. rochester.edursc.orgnih.govnih.govdntb.gov.uanih.gov While not a direct route to simple analogs, these methods offer pathways to more complex, functionalized cyclopropyl moieties.

The synthesis of a 1-(1-chlorocyclopropyl) analog has been reported in a different molecular context, suggesting that halo-substituted cyclopropyl precursors could be incorporated. beilstein-journals.org Similarly, the synthesis of 2-aryl substituted cyclopropyl ketones is also known, providing a route to analogs with additional aryl groups on the cyclopropane ring. mdpi.comnih.gov

The following table outlines potential synthetic strategies for introducing variations in the cyclopropyl moiety.

| Cyclopropyl Variation | Potential Synthetic Strategy | Key Precursor Example |

|---|---|---|

| 1-Methylcyclopropyl | Acylation using 1-methylcyclopropanecarbonyl chloride | 1-Methylcyclopropanecarboxylic acid |

| 2-Phenylcyclopropyl | Starting from a 2-phenyl-substituted cyclopropane precursor | 2-Phenylcyclopropanecarboxylic acid |

| 1-Chlorocyclopropyl | Using a 1-chloro-substituted cyclopropane building block | 1-Chlorocyclopropanecarbonyl chloride |

Functionalization of the p-Tolyl Group

The p-tolyl group offers several avenues for functionalization, allowing for the fine-tuning of the electronic and steric properties of the molecule. The methyl group and the aromatic ring are the primary sites for chemical modification.

The thioether group is an ortho-, para-directing group, and since the para position is occupied by the methyl group, electrophilic aromatic substitution would be expected to occur at the ortho positions relative to the sulfur atom. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could introduce a variety of functional groups onto the aromatic ring.

The methyl group on the p-tolyl moiety can also be a site for functionalization. For instance, it can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other derivatives. Radical halogenation of the methyl group could provide a handle for further nucleophilic substitution reactions.

Furthermore, the sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the p-tolyl ring, making it more electron-withdrawing and potentially influencing its reactivity in subsequent functionalization steps. researchgate.netresearchgate.netacs.orgdntb.gov.uawpmucdn.com Palladium-catalyzed cross-coupling reactions are also a powerful tool for the synthesis of various aryl thioethers, which could be adapted to introduce functionalized tolyl groups from the outset. rochester.edunih.gov

The table below summarizes potential functionalization reactions on the p-tolyl group.

| Site of Functionalization | Reaction Type | Potential Functional Group Introduced |

|---|---|---|

| Aromatic Ring (ortho to thioether) | Electrophilic Aromatic Substitution | -NO2, -Br, -Cl, -COCH3 |

| Methyl Group | Oxidation | -COOH, -COOR, -CONH2 |

| Methyl Group | Radical Halogenation | -CH2Br |

| Sulfur Atom (indirectly affecting the ring) | Oxidation | -SO-, -SO2- |

Exploration of Chiral Analogs and Enantioselective Synthesis

The development of chiral analogs of 1-cyclopropyl-2-(p-tolylthio)ethan-1-one can be approached through several stereoselective synthetic strategies, focusing on the creation of stereocenters in the cyclopropane ring or at the α-carbon to the carbonyl group.

Asymmetric cyclopropanation reactions are a powerful tool for the enantioselective synthesis of chiral cyclopropyl ketones. rochester.edurochester.edu Chemoenzymatic methods, utilizing engineered enzymes, have shown high diastereo- and enantioselectivity in the synthesis of functionalized cyclopropanes. rochester.edurochester.edu These approaches could be adapted to produce chiral cyclopropyl precursors that can then be converted to the desired thioether.

Another promising strategy is the asymmetric ring-opening of cyclopropyl ketones with thiols. rsc.orgnih.govnih.govresearchgate.netdntb.gov.ua Chiral Lewis acid catalysts, such as those based on scandium(III) complexes with N,N'-dioxide ligands, have been shown to catalyze the enantioselective ring-opening of donor-acceptor cyclopropanes with a variety of nucleophiles, including thiols. nih.govdntb.gov.ua This would be a direct method to introduce both the thioether and a chiral center in a single step.

Enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones have also been reported, which could be a potential, albeit more complex, route to chiral analogs. nih.govacs.org Furthermore, the deracemization of racemic cyclopropyl ketones using photocatalysis is an emerging technique that could be applied to obtain enantiomerically enriched products. researchgate.net

Finally, classical chiral resolution of a racemic mixture of the final compound or a key intermediate can be employed. chemeurope.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the pure enantiomers. chemeurope.com

The following table provides an overview of potential strategies for the synthesis of chiral analogs.

| Strategy | Description | Key Feature |

|---|---|---|

| Asymmetric Cyclopropanation | Use of chiral catalysts or enzymes to create a chiral cyclopropane ring from an achiral precursor. | Establishes chirality during ring formation. |

| Asymmetric Ring-Opening | Catalytic enantioselective ring-opening of a cyclopropyl ketone with p-thiocresol. | Directly forms the chiral thioether product. |

| Enzymatic Deracemization | Use of enzymes to selectively transform one enantiomer of a racemic mixture. | Kinetic resolution or deracemization of a racemate. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Separation of a pre-formed racemic mixture. |

Structure-Reactivity and Structure-Property Relationship Studies within Analog Series

The synthesis of various analog series of this compound allows for systematic studies of structure-reactivity and structure-property relationships. By modifying specific parts of the molecule and observing the resulting changes in chemical reactivity and physical properties, a deeper understanding of the compound's behavior can be achieved.

Structure-Reactivity Relationships:

The reactivity of the cyclopropyl ketone moiety is a key area of investigation. The strained three-membered ring is susceptible to ring-opening reactions under various conditions, including acidic, basic, and radical-mediated pathways. The nature and position of substituents on the cyclopropane ring, as well as the electronic properties of the aryl thioether, can significantly influence the rate and regioselectivity of these ring-opening reactions.

For example, electron-withdrawing groups on the aryl ring of the thioether would be expected to decrease the electron density on the sulfur atom, potentially affecting its nucleophilicity and its ability to participate in or influence neighboring group participation in reactions. Conversely, electron-donating groups would have the opposite effect.

Computational studies on related cyclopropyl ketones have shown that the stability of radical intermediates and the energy barriers for ring fragmentation are highly dependent on the substitution pattern. Such studies could be applied to the analog series of this compound to predict and rationalize their reactivity in reactions such as SmI2-catalyzed couplings.

Structure-Property Relationships:

The physical and spectroscopic properties of the analogs will also vary with their structure. Properties such as melting point, boiling point, solubility, and chromatographic behavior will be influenced by factors like molecular weight, polarity, and the potential for intermolecular interactions.

Spectroscopic properties, including NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, will be characteristic for each analog and can be used for their identification and for studying the electronic effects of the different substituents. For instance, the chemical shift of the cyclopropyl protons in the 1H NMR spectrum would be sensitive to the substituents on both the cyclopropane ring and the aryl thioether.

The following table summarizes the expected impact of structural modifications on the reactivity and properties of the analogs.

| Structural Modification | Expected Impact on Reactivity | Expected Impact on Properties |

|---|---|---|

| Substitution on the aryl thioether | Alters electronic effects on the sulfur atom, influencing its nucleophilicity and the reactivity of the cyclopropyl ring. | Changes polarity, solubility, and spectroscopic properties (e.g., NMR chemical shifts of aromatic protons). |

| Substitution on the cyclopropyl ring | Affects the stability of the cyclopropane ring and the regioselectivity of ring-opening reactions. | Influences steric hindrance and conformational preferences, affecting physical and spectroscopic properties. |

| Introduction of chirality | May lead to stereoselective reactions and interactions with other chiral molecules. | Results in optical activity (rotation of plane-polarized light) and allows for separation and analysis using chiral chromatography. |

| Functionalization of the p-tolyl group | Modifies the overall electronic and steric profile of the molecule, influencing a wide range of reactions. | Significantly alters physical properties such as solubility, melting point, and potential for hydrogen bonding. |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclopropyl (B3062369) protons typically appear in the upfield region (approximately 0.5-1.5 ppm) as complex multiplets due to geminal and vicinal coupling. The methylene (B1212753) protons adjacent to the carbonyl group and the sulfur atom would likely resonate as a singlet or a multiplet in the range of 3.5-4.5 ppm. The aromatic protons of the p-tolyl group would show a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region (around 7.0-7.5 ppm). The methyl protons of the tolyl group would give a sharp singlet at approximately 2.3-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon is expected to have a chemical shift in the downfield region, typically around 200-210 ppm. The carbons of the p-tolyl group would appear in the aromatic region (120-145 ppm), with the carbon attached to the sulfur atom showing a distinct chemical shift. The methylene carbon adjacent to the carbonyl and sulfur would likely be found in the range of 40-50 ppm. The cyclopropyl carbons are expected at higher field, typically between 10-25 ppm, and the methyl carbon of the tolyl group would resonate at approximately 20-22 ppm.

2D NMR Techniques: To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, within the cyclopropyl ring and potentially between the methylene protons and the cyclopropyl proton if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the carbons of the p-tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.8 - 1.2 (m) | 10 - 15 |

| Cyclopropyl CH | 1.2 - 1.6 (m) | 15 - 25 |

| Methylene CH₂ | 3.8 - 4.2 (s) | 40 - 50 |

| Aromatic CH (ortho to S) | 7.2 - 7.4 (d) | ~130 |

| Aromatic CH (meta to S) | 7.0 - 7.2 (d) | ~129 |

| Aromatic C-S | - | 135 - 140 |

| Aromatic C-CH₃ | - | 130 - 135 |

| Tolyl CH₃ | 2.3 - 2.4 (s) | 20 - 22 |

| Carbonyl C=O | - | 200 - 210 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. m = multiplet, s = singlet, d = doublet.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and methylene groups would likely appear in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region, making it sometimes difficult to assign definitively. Conformational analysis could potentially be performed by studying shifts in the carbonyl stretching frequency in different solvents or at varying temperatures.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-S Stretch | 600 - 800 | Weak |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this molecule, this could lead to the loss of the cyclopropyl group or the -CH₂(S-p-tolyl) group, resulting in characteristic fragment ions. Cleavage of the C-S bond could also occur, leading to fragments corresponding to the p-tolylthio group and the remaining cyclopropyl ethanone (B97240) moiety. A McLafferty rearrangement is unlikely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₃H₅]⁺ |

| 123 | [CH₃C₆H₄S]⁺ |

| 83 | [C₃H₅CO]⁺ |

| 69 | [C₃H₅CO - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., GC-MS, HPLC)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer detector would provide mass spectral data for the eluting peak, confirming its identity and allowing for the identification of any co-eluting impurities based on their fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection could be achieved using a UV detector, set to a wavelength where the aromatic ring and/or the carbonyl group absorb, or a mass spectrometer for LC-MS analysis. HPLC is particularly useful for purity determination and for the separation of any non-volatile impurities.

Table 4: Summary of Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | e.g., DB-5ms | Helium | Mass Spectrometer | Purity analysis, identification of volatile impurities |

| HPLC | e.g., C18 | Acetonitrile/Water or Methanol/Water | UV or Mass Spectrometer | Purity analysis, quantification, separation of non-volatile impurities |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 1-Cyclopropyl-2-(p-tolylthio)ethan-1-one. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

The geometry of this compound is significantly influenced by the spatial arrangement of its constituent functional groups: the cyclopropyl (B3062369) ring, the carbonyl group, and the p-tolylthio group. Theoretical calculations would likely predict a non-planar geometry, where the p-tolylthio group is oriented at a specific dihedral angle relative to the plane of the carbonyl group to minimize steric hindrance. The cyclopropyl ring itself possesses a strained, triangular geometry with C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. quimicaorganica.org

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.80 Å |

| Cyclopropyl C-C Bond Length | ~1.51 Å |

| Dihedral Angle (Cyclopropyl-Carbonyl) | Variable, dependent on conformation |

| Dihedral Angle (Carbonyl-S-C(aryl)) | Variable, dependent on conformation |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures as would be predicted by quantum chemical calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm the calculated molecular structure. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimentally obtained spectra to assign specific signals to the various protons and carbons in the molecule. Similarly, vibrational frequencies from IR spectroscopy can be predicted to identify characteristic peaks, such as the strong absorption corresponding to the carbonyl (C=O) stretch. Electronic transitions calculated by time-dependent DFT (TD-DFT) can help in interpreting the UV-Vis spectrum.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | ~198 ppm | To be determined |

| ¹H NMR (Cyclopropyl CH) | ~0.8-1.5 ppm | To be determined |

| IR (C=O stretch) | ~1685 cm⁻¹ | To be determined |

| UV-Vis (λmax) | ~254 nm | To be determined |

Note: The predicted values are estimates based on typical functional group absorptions and shifts. Experimental validation is required.

Computational Analysis of Reaction Pathways and Energy Barriers

Computational methods are invaluable for mapping out potential reaction pathways and calculating the associated energy barriers (activation energies). mdpi.com For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. For instance, the mechanism of nucleophilic attack at the carbonyl carbon or reactions involving the cleavage of the cyclopropyl ring can be investigated.

By locating the transition state structures and calculating their energies, the feasibility and kinetics of different reaction routes can be compared. mdpi.com This information is crucial for understanding the reactivity of the molecule and for designing synthetic strategies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions, such as how molecules of this compound interact with each other in the solid state or in solution. These simulations can also model interactions with solvent molecules or other chemical species. nih.gov

Frontier Molecular Orbital Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.

The HOMO is likely to be localized on the electron-rich p-tolylthio group, while the LUMO is expected to be centered on the electrophilic carbonyl group. pku.edu.cn This suggests that the molecule will act as a nucleophile at the sulfur atom and as an electrophile at the carbonyl carbon. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These are hypothetical energy values, representative of what might be expected from computational calculations.

Theoretical Studies on Cyclopropyl Ring Strain and its Effects

The cyclopropyl group is a key feature of this compound, and its inherent ring strain has a significant impact on the molecule's properties. libretexts.org The C-C bonds in a cyclopropane (B1198618) ring are bent, resulting in what are known as "bent" or "banana" bonds. This strain energy, which is approximately 27.5 kcal/mol for cyclopropane itself, makes the ring susceptible to cleavage under certain reaction conditions. quimicaorganica.org

Theoretical studies can quantify the ring strain in this compound and investigate how this strain influences the molecule's geometry, electronic structure, and reactivity. For example, the conjugation between the cyclopropyl ring and the adjacent carbonyl group can affect the ring's stability and the C-C bond lengths within the ring. nih.gov Computational analysis can also explore how the ring strain might be released in various chemical reactions, leading to ring-opening products.

Applications in Advanced Organic Synthesis and Materials Science

1-Cyclopropyl-2-(p-tolylthio)ethan-1-one as a Versatile Synthetic Intermediate

While direct evidence for "this compound" is unavailable, analogous cyclopropyl (B3062369) ketones are recognized for their utility as building blocks in organic synthesis. The presence of the reactive cyclopropyl and carbonyl groups, along with the thioether linkage, would theoretically allow for a variety of chemical transformations.

In principle, the α-functionalized ketone structure of "this compound" could serve as a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, condensation reactions of the ketone with dinucleophiles such as hydrazines, hydroxylamine, or amidines could potentially lead to the formation of pyrazoles, isoxazoles, or pyrimidines, respectively. The specific reaction pathways and the influence of the p-tolylthio group on reactivity and regioselectivity would need to be experimentally determined.

The cyclopropyl ring and the α-thioether moiety offer potential for the construction of more complex carbon skeletons. The strained cyclopropyl group can undergo ring-opening reactions under various conditions (e.g., acid, base, or transition metal catalysis) to generate linear or cyclic structures. The thioether group can be a site for further functionalization, for example, through oxidation to sulfoxides or sulfones, or by acting as a directing group in certain reactions.

Cyclopropyl groups are present in a number of marketed pharmaceuticals, valued for their ability to impart unique conformational constraints and metabolic stability. While there is no specific information linking "this compound" to the synthesis of pharmaceutical scaffolds, its structural motifs are of interest in medicinal chemistry. The combination of a cyclopropyl ketone and a thioether is found in various synthetic intermediates for drug discovery programs.

Similar to the pharmaceutical sector, the agrochemical industry utilizes a wide range of heterocyclic compounds. The structural elements of "this compound" could theoretically be elaborated into molecules with potential herbicidal, fungicidal, or insecticidal properties. The thioether linkage, in particular, is a common feature in several classes of agrochemicals.

Potential in Ligand Design for Catalysis (e.g., based on thioether coordination)

The sulfur atom of the thioether group in "this compound" possesses a lone pair of electrons that could coordinate to transition metals. This suggests a potential application in the design of new ligands for catalysis. The combination of the "soft" thioether donor with the other functionalities in the molecule could lead to ligands with interesting electronic and steric properties. However, no studies have been reported on the use of this specific compound as a ligand.

Exploration in Polymer Chemistry and Functional Material Development

The reactive functional groups within "this compound" could potentially be used for its incorporation into polymer chains or for the development of functional materials. For example, the ketone could be a site for polymerization reactions, or the entire molecule could be used as a monomer or a cross-linking agent. The thioether group could also be exploited to impart specific properties to a material, such as metal-binding capabilities or redox activity. As with the other potential applications, there is currently no published research in this area.

Use as a Reagent in Organic Transformations

The chemical compound this compound is a specialized organic molecule with potential applications as a versatile reagent in advanced organic synthesis. Its structure, which incorporates a cyclopropyl ketone and a p-tolylthio ether, offers multiple reactive sites that can be exploited in a variety of organic transformations. While specific research on this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of related aryl cyclopropyl ketones and thioethers.

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon and the strained cyclopropyl ring. The presence of the electron-donating p-tolyl group on the sulfur atom can also influence the reactivity of the thioether linkage.

Ring-Opening Reactions:

One of the characteristic reactions of cyclopropyl ketones is the ring-opening of the three-membered ring, which can be initiated by nucleophiles, electrophiles, or through radical pathways. The ring strain of the cyclopropane (B1198618) ring provides a thermodynamic driving force for these reactions.

For instance, in the presence of a Lewis acid, the carbonyl oxygen can be activated, facilitating a nucleophilic attack on one of the cyclopropyl carbons. This can lead to the formation of a more stable, open-chain product. The p-tolylthio group at the adjacent position can influence the regioselectivity of the ring-opening by stabilizing potential intermediates.

Cycloaddition Reactions:

Aryl cyclopropyl ketones are known to participate in formal [3+2] cycloaddition reactions with various unsaturated compounds, such as olefins, to form highly substituted cyclopentane (B165970) ring systems. This transformation can be promoted by visible light photocatalysis, where the one-electron reduction of the ketone to a radical anion initiates the cycloaddition cascade. While this has been demonstrated for aryl cyclopropyl ketones, the influence of a p-tolylthio substituent on this process would be a subject for further investigation.

Reactions at the Carbonyl Group:

The ketone functionality in this compound can undergo standard carbonyl chemistry. This includes reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents to form tertiary alcohols, and conversion to imines or other derivatives.

Table 1: Potential Organic Transformations Utilizing this compound as a Reagent

| Transformation Type | Potential Reactant | Potential Product | Reaction Conditions (Inferred from related compounds) |

| Nucleophilic Ring-Opening | Organocuprates | γ-Thioether substituted ketone | Lewis acid catalysis |

| Reductive Ring-Opening | Samarium(II) iodide | β-Arylthio ketone | Radical initiator |

| [3+2] Cycloaddition | Electron-deficient alkenes | Substituted cyclopentane | Visible light photocatalysis, Lewis acid |

| Carbonyl Reduction | Sodium borohydride | 1-Cyclopropyl-2-(p-tolylthio)ethan-1-ol | Methanol (B129727), room temperature |

| Wittig Reaction | Phosphonium ylides | Substituted alkenes | Strong base (e.g., n-BuLi) |

Research Findings on Related Compounds: